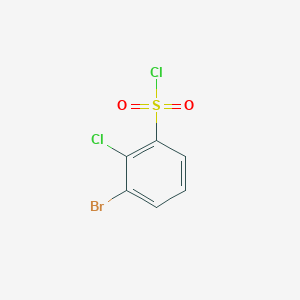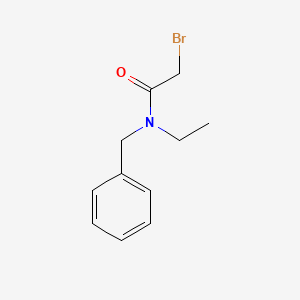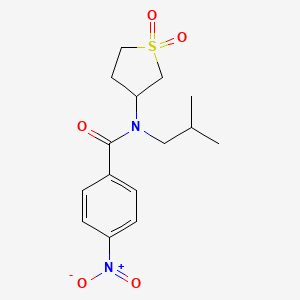
3-Bromo-2-chlorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .
Synthesis Analysis
An efficient bromocyclization process of ortho-substituted arylmethyl sulfide promoted by N-methyl-pyrrolidin-2-one hydrotribromide led to the synthesis of 3-bromo-2-(2-(di)chlorovinyl)benzothiophene as a polyhalogenated platform . It also participates in the synthesis of N-sulfonylanthranilic acid derivatives .Molecular Structure Analysis
The molecular formula of 3-Bromobenzenesulfonyl chloride is CHBrClOS. It has an average mass of 255.517 Da and a monoisotopic mass of 253.880386 Da .Chemical Reactions Analysis
3-Bromobenzenesulfonyl chloride is involved in various chemical reactions. For instance, it participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .Physical And Chemical Properties Analysis
3-Bromobenzenesulfonyl chloride has a refractive index of n20/D 1.593 (lit.), a boiling point of 90-91 °C/0.5 mmHg (lit.), a melting point of 30-33 °C, and a density of 1.773 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Analytical Method Development
3-Bromo-2-chlorobenzenesulfonyl chloride derivatives are utilized in analytical chemistry for developing sensitive detection methods. For instance, Lee and Jang (2017) developed a sensitive amperometric sensing system for detecting bromate, a disinfection by-product, in chlorinated water. The system demonstrated a linear dynamic range for bromate detection even in the presence of free chlorine, highlighting the utility of bromo-chloro compounds in enhancing water quality monitoring techniques (Lee & Jang, 2017).
Organic Synthesis
In the realm of organic synthesis, compounds such as 3-Bromo-2-chlorobenzenesulfonyl chloride serve as key intermediates. Kim, Ko, and Kim (1992) reported a facile synthesis of benzenesulfonyl and arylmethanesulfonyl chlorides from methoxymethyl sulfides, demonstrating the versatility of halogenated sulfonyl chlorides in synthesizing sulfonamide and sulfone derivatives (Kim, Ko, & Kim, 1992).
Environmental Impact Studies
The environmental implications of halogenated compounds, including those similar to 3-Bromo-2-chlorobenzenesulfonyl chloride, have been explored in studies examining the formation of disinfection by-products. Heeb et al. (2014) conducted a critical review on the formation of bromine and its reactions with organic and inorganic compounds during oxidative water treatment, which is relevant for understanding the environmental behavior of brominated disinfection by-products (Heeb et al., 2014).
Chemical Interaction Studies
Understanding the interactions and reactions of halogenated compounds is crucial for various applications, including material science and pollution control. Petrova et al. (2008) investigated the molecular structure of 2-chlorobenzenesulfonyl chloride, a compound with structural similarities to 3-Bromo-2-chlorobenzenesulfonyl chloride, highlighting the importance of such studies in designing new materials and understanding reaction mechanisms (Petrova et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-2-chlorobenzenesulfonyl chloride are organic compounds, particularly those containing a benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which is a common site for chemical reactions .
Mode of Action
3-Bromo-2-chlorobenzenesulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . This reaction involves the replacement of a leaving group (in this case, the bromine or chlorine atom) by a nucleophile . The reaction can occur via two pathways: SN1 or SN2 . The choice between these two pathways depends on the nature of the substrate. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-chlorobenzenesulfonyl chloride are largely dependent on the nature of the nucleophile involved in the substitution reaction . The product of the reaction can participate in various biochemical pathways, influencing a wide range of downstream effects .
Result of Action
The molecular and cellular effects of 3-Bromo-2-chlorobenzenesulfonyl chloride’s action depend on the specific biochemical context in which it is used. In general, the compound’s ability to undergo nucleophilic substitution can lead to the formation of new organic compounds with potentially diverse biological activities .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chlorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the temperature, the concentration of the nucleophile, and the nature of the solvent . Moreover, the compound’s stability can be compromised by exposure to strong oxidizing agents, strong acids, and strong bases .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-bromo-2-chlorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAWTPBJEYZNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100191-17-1 |
Source


|
| Record name | 3-bromo-2-chlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)
![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)


![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)
![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)
![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)